1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(2,3-dihydroxypropyl)thiourea
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Overview
Description
1-(3’,6’-Dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)-3-(2,3-dihydroxypropyl)thiourea is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spiro linkage between a benzofuran and a xanthene moiety, along with multiple hydroxyl groups and a thiourea functional group. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3’,6’-Dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)-3-(2,3-dihydroxypropyl)thiourea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzofuran Moiety: This step often involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions to form the benzofuran ring.
Spirocyclization: The benzofuran intermediate is then reacted with a xanthene derivative to form the spiro linkage. This step may require the use of strong acids or bases to facilitate the cyclization.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through selective hydroxylation reactions, which can be achieved using reagents like hydrogen peroxide or osmium tetroxide.
Thiourea Functionalization: The final step involves the reaction of the intermediate with thiourea or a thiourea derivative under mild conditions to introduce the thiourea group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3’,6’-Dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)-3-(2,3-dihydroxypropyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, particularly at the carbonyl and thiourea groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Condensation: The thiourea group can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects can vary depending on the specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its hydroxyl and thiourea groups. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3’,6’-Dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)-3-(2,3-dihydroxypropyl)urea: Similar structure but with a urea group instead of thiourea.
1-(3’,6’-Dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)-3-(2,3-dihydroxypropyl)amine: Similar structure but with an amine group instead of thiourea.
Uniqueness
The presence of the thiourea group in 1-(3’,6’-Dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)-3-(2,3-dihydroxypropyl)thiourea imparts unique chemical reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(2,3-dihydroxypropyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O7S/c27-11-15(30)10-25-23(34)26-12-1-4-17-16(7-12)22(31)33-24(17)18-5-2-13(28)8-20(18)32-21-9-14(29)3-6-19(21)24/h1-9,15,27-30H,10-11H2,(H2,25,26,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSKUBXNFFWINN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCC(CO)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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